molecular formula C31H33FN6O3 B1683776 Pexmetinib CAS No. 945614-12-0

Pexmetinib

Cat. No.: B1683776
CAS No.: 945614-12-0
M. Wt: 556.6 g/mol
InChI Key: LNMRSSIMGCDUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pexmetinib (ARRY-614) is a dual inhibitor targeting p38 mitogen-activated protein kinase (MAPK) and angiopoietin-1 receptor (Tie-2), with IC50 values of 4 nM and 18 nM, respectively . It is a pyrazolyl urea derivative that binds to the DFG-out conformation of both kinases, enabling allosteric inhibition . Preclinical studies demonstrate its efficacy in suppressing tumor growth, osteoclastogenesis, and metastasis, particularly in breast cancer-induced osteolysis and hematologic malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .

Preparation Methods

The synthesis of pexmetinib involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Pexmetinib undergoes various chemical reactions, including:

Scientific Research Applications

Pexmetinib has a wide range of scientific research applications:

Mechanism of Action

Pexmetinib exerts its effects by inhibiting the activity of the angiopoietin-1 receptor Tie-2 and the proinflammatory kinase p38 MAPK. These pathways are involved in various cellular processes, including inflammation, cell proliferation, and survival. By blocking these pathways, this compound can reduce leukemic cell proliferation and prevent the activation of downstream effector kinases .

Comparison with Similar Compounds

Mechanistic Insights :

  • Anti-Tumor Effects : Pexmetinib inhibits the p38-STAT3-MMPs axis, reducing matrix metalloproteinases (MMP-2/MMP-9) expression, which are critical for tumor invasion and metastasis. In MDA-MB-231 breast cancer cells, it suppresses migration and invasion with an IC50 of 17.43 μM at 96 hours .
  • Anti-Osteolytic Activity : By impairing the p38-STAT3-NFATc1 pathway, this compound reduces osteoclast differentiation and bone resorption. In murine models, it decreases osteolytic lesions by 45–88% at 0.1–0.4 μM .
  • Dual Kinase Inhibition : Its Tie-2 inhibition disrupts tumor angiogenesis, while p38 MAPK blockade mitigates inflammation and cancer cell survival .

Clinical Development: this compound has completed Phase I trials for MDS and is under Phase Ib/II evaluation for renal cell carcinoma, melanoma, and solid tumors .

Structural and Mechanistic Comparisons

Compound Target(s) Structure Class Binding Conformation Key Differentiator(s) IC50 (nM) Clinical Stage/Indication
This compound p38 MAPK, Tie-2 Pyrazolyl urea DFG-out Dual kinase inhibition; anti-osteolytic and anti-angiogenic effects p38: 4; Tie-2: 18 Phase II (solid tumors, MDS)
Doramapimod (BIRB-796) p38 MAPK Pyrazole derivative DFG-out Selective p38 inhibitor; potent anti-inflammatory activity p38α: 0.1–1.0 Discontinued (rheumatoid arthritis)
Ponatinib BCR-ABL1 (including T315I) Multi-kinase inhibitor DFG-in Targets T315I mutation in CML; no activity on Tie-2 or p38 BCR-ABL1: 0.37 Approved (CML, Ph+ ALL)
Ravoxertinib (GDC-0994) ERK1/2 Pyridone-pyrimidine ATP-competitive Selective ERK inhibition; addresses MAPK pathway resistance ERK1: 6.1; ERK2: 3.1 Phase I (solid tumors)

Key Findings :

  • Dual vs. Single Target : Unlike single-target inhibitors like doramapimod (p38) or ponatinib (BCR-ABL1), this compound’s dual inhibition broadens therapeutic utility in cancers with complex signaling (e.g., breast cancer bone metastasis) .
  • Resistance Profile : this compound retains efficacy against T315I-mutated BCR-ABL1 in CML, similar to ponatinib, but with additional Tie-2/p38 activity . Ravoxertinib, an ERK inhibitor, addresses resistance downstream of p38 but lacks osteoclast-modulating effects .
  • Structural Nuances : While doramapimod and this compound share pyrazole scaffolds, this compound’s urea moiety enables Tie-2 binding, distinguishing its mechanism from doramapimod’s purely anti-inflammatory profile .

Preclinical and Clinical Efficacy

Anti-Cancer Activity

  • Breast Cancer: this compound reduces bone metastasis in MDA-MB-231 xenografts, decreasing osteolytic lesions by 88% at 0.4 μM. In contrast, BIRB-796 lacks demonstrated efficacy in oncology models .
  • Leukemia: this compound inhibits proliferation in T315I-mutated CML cell lines (IC50 = 2–10 μM), comparable to ponatinib but with lower toxicity in non-malignant cells .

Anti-Inflammatory and Osteoprotective Effects

  • This compound suppresses STAT3-driven osteoclastogenesis, whereas BIRB-796 primarily targets p38 in inflammatory diseases (e.g., rheumatoid arthritis) .
  • In MDS, this compound restores hematopoiesis by inhibiting p38-mediated TNFα effects, a mechanism absent in Tie-2-sparing inhibitors like ravoxertinib .

Biological Activity

Pexmetinib, a novel small-molecule inhibitor, primarily targets the p38 mitogen-activated protein kinase (MAPK) and the Tie-2 receptor. Its biological activity has been extensively studied in various cancer models, demonstrating significant potential in treating conditions such as myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and breast cancer-induced osteolysis. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound functions by inhibiting the p38 MAPK pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, it inhibits the Tie-2 receptor involved in angiogenesis and inflammatory responses. The dual action of this compound allows it to affect both tumor growth and the tumor microenvironment.

Key Mechanisms

  • Inhibition of Osteoclastogenesis : this compound has been shown to suppress osteoclast formation induced by receptor activator of nuclear factor-κB ligand (RANKL) in vitro. This inhibition is linked to reduced expression of NFATc1, a key transcription factor in osteoclast differentiation .
  • Anti-tumor Effects : In breast cancer models, this compound decreased cell migration and invasion by downregulating matrix metalloproteinases (MMPs) through p38-mediated STAT3 signaling pathways .
  • Stimulation of Hematopoiesis : In MDS models, this compound has demonstrated the ability to stimulate hematopoietic activity while inhibiting leukemic cell proliferation .

In Vitro Studies

  • Osteoclast Differentiation : this compound inhibited RANKL-induced osteoclast formation in bone marrow macrophages (BMMs). The IC50 value was determined to be approximately 4.144 μM after 96 hours of treatment .
  • Breast Cancer Cell Lines : this compound treatment led to significant reductions in cell viability and migration in various breast cancer cell lines, suggesting its potential as an anti-cancer agent .

In Vivo Studies

  • Breast Cancer-Induced Osteolysis Model : In a mouse model, this compound significantly reduced osteolysis caused by breast cancer metastasis, confirming its therapeutic potential for managing bone-related complications in cancer patients .
  • MDS/AML Models : The compound was effective in reversing the growth inhibitory effects of pro-inflammatory cytokines on hematopoietic stem cells, highlighting its dual role as both an anti-leukemic agent and a hematopoietic stimulator .

Clinical Trials

This compound is currently under investigation in various clinical trials for conditions including MDS and solid tumors. Notably, a phase I clinical trial has been completed for MDS, while ongoing trials are exploring its efficacy in combination with other therapies such as nivolumab and ipilimumab for solid tumors .

Summary of Clinical Trials

Trial IDPhaseConditionStatus
NCT04074967IMyelodysplastic SyndromeCompleted
NCTXXXXXXXIISolid TumorsActive

Case Studies

A notable case study highlighted unexpected immune responses during a phase III trial involving this compound. This incident underscored the importance of monitoring adverse effects during clinical investigations and led to improved manufacturing controls and participant safety protocols .

Q & A

Basic Research Questions

Q. Q1. What experimental methodologies are recommended to assess Pexmetinib’s dual inhibition of p38 MAPK and Tie-2 in leukemia cell lines?

To evaluate target inhibition, use Western blotting to measure phosphorylation levels of p38 MAPK and Tie-2 in treated cells. For example, HEK-Tie2 cells treated with this compound (0.05–1000 nM) showed IC50 values of 1 nM (p-p38 MAPK) and 16 nM (p-Tie2) . Ensure dose-response curves are generated with at least six concentrations to confirm potency. Include positive controls (e.g., known p38/Tie-2 inhibitors) and validate assays using triplicate runs to minimize variability.

Q. Q2. How can researchers validate the specificity of this compound for p38 MAPK/Tie-2 in complex biological systems?

Employ kinase selectivity profiling across a panel of 50+ kinases to rule off-target effects. Pair this with RNA interference (siRNA knockdown) of p38 MAPK/Tie-2 to confirm phenotype rescue in this compound-treated cells. For example, in MDA-MB-231 breast cancer cells, this compound (4 µM) reduced p-p38 and p-STAT3 levels, but STAT3 inhibition may require secondary validation to exclude indirect effects .

Q. Q3. What in vitro models are most suitable for studying this compound’s anti-proliferative effects in AML?

Use primary AML patient-derived xenograft (PDX) cells or established lines (e.g., MV4-11) cultured in hypoxia-mimicking conditions (1% O2). Monitor cell viability via ATP-based assays (e.g., CellTiter-Glo) over 72 hours. Compare results to normoxic conditions, as Tie-2/p38 signaling is often hypoxia-sensitive. Report IC50 values with 95% confidence intervals and normalize to baseline metabolic activity .

Advanced Research Questions

Q. Q4. How should researchers design experiments to resolve contradictions between in vitro potency and in vivo efficacy of this compound?

If in vitro IC50 values (e.g., 1 nM for p-p38) do not translate to in vivo tumor regression, conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models. Measure plasma/tissue drug concentrations via LC-MS/MS and correlate with target modulation (e.g., p-p38 suppression in tumor lysates). Adjust dosing regimens (e.g., QD vs. BID) to maintain trough levels above IC90. Include a time-course analysis (e.g., 0–24 hours post-dose) to assess target re-activation .

Q. Q5. What statistical approaches are optimal for analyzing synergistic effects between this compound and standard chemotherapies?

Use the Chou-Talalay combination index (CI) method. Treat cells with this compound and chemotherapies (e.g., cytarabine) at fixed ratios (e.g., 1:1, 1:2) and calculate CI values using CompuSyn software. A CI < 1 indicates synergy. Validate with isobologram analysis and repeat experiments across three independent biological replicates. Report synergistic doses in context of clinically achievable concentrations .

Q. Q6. How can batch-to-batch variability in this compound synthesis impact preclinical data interpretation?

Request peptide content analysis and HPLC purity certificates (>95%) from suppliers. For sensitive assays (e.g., phospho-kinase profiling), pre-test each batch using a reference cell line (e.g., HEK-Tie2) to confirm consistent inhibition. If variability persists, use a single batch for all experiments in a study or include batch ID as a covariate in statistical models .

Q. Methodological Guidance for Data Reporting

Q. Q7. What criteria should be followed when reporting this compound’s IC50 values in publications?

  • Specify assay conditions (e.g., cell density, serum concentration, incubation time).
  • Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50.
  • Report R² values for curve fit and exclude outliers via Grubbs’ test (α=0.05).
  • Disclose solvent (e.g., DMSO) concentration and verify it does not affect viability (e.g., ≤0.1% v/v) .

Q. Q8. How should researchers address discrepancies in this compound’s mechanism across different cancer types?

Perform transcriptomic profiling (RNA-seq) of treated vs. untreated tumors to identify context-dependent signaling pathways. For example, in breast cancer vs. AML, this compound may differentially regulate STAT3 or HIF-1α. Use gene set enrichment analysis (GSEA) to map pathway alterations and validate findings with phospho-specific flow cytometry .

Q. Ethical and Reproducibility Considerations

Q. Q9. What steps ensure reproducibility of this compound studies in compliance with NIH guidelines?

  • Deposit raw data (e.g., Western blot images, flow cytometry .fcs files) in public repositories (e.g., Figshare, Zenodo).
  • Publish detailed Materials and Methods sections, including instrument model numbers (e.g., Bio-Rad ChemiDoc) and antibody catalog numbers (e.g., Cell Signaling #9211 for p-p38).
  • Disclose all conflicts of interest and funding sources in the Acknowledgments section .

Q. Q10. How can researchers optimize this compound’s formulation for in vivo studies to enhance bioavailability?

Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility. Conduct solubility screens in PBS, pH 7.4, and simulate gastric fluid (pH 1.2). For oral dosing, perform Caco-2 permeability assays and compare to intravenous PK data. Report absolute bioavailability (%) and justify formulation choices based on Henderson-Hasselbalch calculations .

Properties

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMRSSIMGCDUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945614-12-0
Record name Pexmetinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexmetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PEXMETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A reactor was charged with 2-(5-(2-(aminomethyl)-4-fluorophenoxy)-1H-indazol-1-yl)ethanol (12.13 kg, 40.27 mol) and phenyl 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-ylcarbamate (14.00 kg, 40.07 mol). The solids were suspended in isopropanol (172.8 kg, 220 L). The suspension was heated from 20° C. to 35° C. and stirred at 35-40° C. for 5 hours to form 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea. The solution was cooled to 25° C. and subsequently polish filtered. To the filtered solution of 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea in isopropanol was added HCl (4.80 kg of 32% aqueous HCl, 1.05 eq.) through a polish filter at 22-23° C., and the mixture was stirred at 18-23° C. overnight (14 hours). The bulk solution was seeded with 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea hydrochloride Form B by adding 20.0 g 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea hydrochloride Form B suspended in 300-400 mL of isopropanol to the bulk solution. The mixture was stirred for 3 days (convenience). Analysis showed complete crystallization, at which time 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea hydrochloride From B was isolated by filtration. The product was washed with isopropanol (64 kg, 81.4 L) added via polish filter in portions and dried under vacuum at 55° C. for about 28 hours to provide 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-2-(1-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea hydrochloride Form B (92.3% yield). Methods used to characterize this material are described in Examples 2-F and 2-G. Form B prepared according to this method was anhydrous, as confirmed by single X-ray crystallography.
Name
2-(5-(2-(aminomethyl)-4-fluorophenoxy)-1H-indazol-1-yl)ethanol
Quantity
12.13 kg
Type
reactant
Reaction Step One
Quantity
14 kg
Type
reactant
Reaction Step One
Quantity
220 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation of 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(5-fluoro-241-(2-hydroxyethyl)-1H-indazol-5-yloxy)benzyl)urea 72: 1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea (2.179 g, 3.929 mmol) was suspended in MeOH (40 mL) and treated with sodium borohydride (0.7432 g, 19.64 mmol) portionwise at room temperature. The reaction mixture was stirred at room temperature until complete conversion of the starting material to product was observed by HPLC analysis. The reaction mixture was concentrated under reduced pressure and then diluted with saturated aqueous NH4Cl and extracted into dichloromethane. The organics were dried (MgSO4) and concentrated under reduced pressure to afford the crude material, which was purified by flash column chromatography (eluant 2-6% iPrOH/DCM) to provide 1.21 g (55%) of the desired compound. MS (APCI+) m/z 557 (M+1) was detected. 1H NMR (400 MHz, DMSO-d6) δ 8.29 (s, 1H), 7.97 (s, 1H), 7.68 (d, 1H, J=9.1 Hz), 7.35 (s, 1H), 6.85-7.4 (m, 8H), 6.24 (s, 1H), 4.87 (t, 1H, J=5.4 Hz), 4.43 (t, 1H, J=5.6 Hz), 4.28 (d, 1H, J=5.9 Hz), 3.80 (q, 1H, J=5.5 Hz), 2.35 (s, 3H), 1.25 (s, 9H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea
Quantity
2.179 g
Type
reactant
Reaction Step Two
Quantity
0.7432 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
55%

Synthesis routes and methods III

Procedure details

1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea (2.179 g, 3.929 mmol) was suspended in MeOH (40 mL) and treated with sodium borohydride (0.7432 g, 19.64 mmol) portionwise at room temperature. The reaction mixture was stirred at room temperature until complete conversion of the starting material to product was observed by HPLC analysis. The reaction mixture was concentrated under reduced pressure and then diluted with saturated aqueous NH4Cl and extracted into dichloromethane. The organics were dried (MgSO4) and concentrated under reduced pressure to afford the crude material, which was purified by flash column chromatography (eluant 2-6% iPrOH/DCM) to provide 1.21 g (55%) of the desired compound. MS (APCI+) m/z 557 (M+1) was detected. 1H NMR (400 MHz, DMSO-d6) δ 8.29 (s, 1H), 7.97 (s, 1H), 7.68 (d, 1H, J=9.1 Hz), 7.35 (s, 1H), 6.85-7.4 (m, 8H), 6.24 (s, 1H), 4.87 (t, 1H, J=5.4 Hz), 4.43 (t, 1H, J=5.6 Hz), 4.28 (d, 1H, J=5.9 Hz), 3.80 (q, 1H, J=5.5 Hz), 2.35 (s, 3H), 1.25 (s, 9H).
Name
1-(3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-((5-fluoro-2-(1-(2-oxoethyl)-1H-indazol-5-yloxy)phenyl)methyl)urea
Quantity
2.179 g
Type
reactant
Reaction Step One
Quantity
0.7432 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
55%

Synthesis routes and methods IV

Procedure details

Preparation of 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(241-(2,2-dimethoxyethyl)-1H-indazol-5-yloxy)-5-fluorobenzyl)urea 70: (2-(1-(2,2-dimethoxyethyl)-1H-indazol-5-yloxy)-5-fluorophenyl)methanamine (2.00 g, 5.791 mmol), 2,2,2-trichloroethyl 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-ylcarbamate (3.516 g, 8.686 mmol) and N,N-diisopropylethylamine (3.026 mL, 17.37 mmol) were suspended in N,N-dimethylacetamide (50 mL) and heated at 80° C. overnight. The reaction mixture was concentrated under reduced pressure and the residue diluted with EtOAc and saturated aqueous NH4Cl. The organics were washed with water (3×), brine, dried (MgSO4) and then concentrated under reduced pressure to afford the crude material, which was purified by flash column chromatography (eluant 35-45% EtOAc/Hexanes). After evaporation of the solvent, the desired product was obtained as a pale yellow foam (2.57 g, 74%). MS (APCI+) m/z 602 (M+1) was detected. 1H NMR (400 MHz, DMSO-d6) δ 7.88 (s, 1H), 7.43 (d, 1H, J=9 Hz), 6.72-7.30 (m, 9H), 6.18 (s, 1H), 6.01 (br, 1H), 5.47 (t, 1H, J=6.1 Hz), 4.76 (t, 1H, J=5.3 Hz), 4.44 (t, 4H, J=5.6 Hz), 3.38 (s, 6H), 2.37 (s, 3H), 1.30 (s, 9H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-(1-(2,2-dimethoxyethyl)-1H-indazol-5-yloxy)-5-fluorophenyl)methanamine
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.516 g
Type
reactant
Reaction Step Three
Quantity
3.026 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.